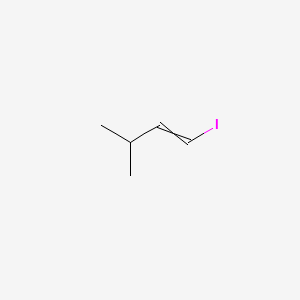
1-Iodo-3-methylbutene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-3-methylbut-1-ene is an organic compound with the molecular formula C5H9I . It is a derivative of butene, where an iodine atom is attached to the first carbon of the butene chain, and a methyl group is attached to the third carbon. This compound is known for its reactivity due to the presence of the iodine atom, which makes it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Iodo-3-methylbut-1-ene can be synthesized through the iodination of 3-methylbut-1-ene. This process typically involves the use of iodine (I2) and a suitable oxidizing agent. One common method is the reaction of 3-methylbut-1-ene with iodine in the presence of a catalyst such as triphenylphosphine. The reaction is carried out under mild conditions, usually at room temperature, to avoid any side reactions.
Industrial Production Methods: In an industrial setting, the production of 1-iodo-3-methylbut-1-ene may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 1-Iodo-3-methylbut-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 3-methylbut-1-ene.
Addition Reactions: The double bond in 1-iodo-3-methylbut-1-ene can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products Formed:
Substitution: 3-methylbutan-1-ol.
Elimination: 3-methylbut-1-ene.
Addition: 1,2-dibromo-3-methylbutane.
Aplicaciones Científicas De Investigación
1-Iodo-3-methylbut-1-ene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require an iodine-containing moiety.
Material Science: It is utilized in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound is used in the study of biological systems, particularly in the investigation of iodine’s role in biological processes.
Mecanismo De Acción
The mechanism by which 1-iodo-3-methylbut-1-ene exerts its effects is primarily through its reactivity as an alkylating agent. The iodine atom, being a good leaving group, facilitates various nucleophilic substitution reactions. This reactivity allows the compound to interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
1-Iodo-3-methylbutane: Similar in structure but lacks the double bond, making it less reactive in certain types of reactions.
1-Iodo-2-methylpropane: Another iodinated compound with a different carbon skeleton, leading to different reactivity and applications.
1-Iodo-3-methylbut-2-ene: Similar but with the iodine atom on the second carbon, affecting its reactivity and the types of reactions it undergoes.
Uniqueness: 1-Iodo-3-methylbut-1-ene is unique due to the presence of both an iodine atom and a double bond in its structure. This combination makes it highly reactive and versatile in organic synthesis, allowing it to participate in a wide range of chemical reactions.
Propiedades
Fórmula molecular |
C5H9I |
|---|---|
Peso molecular |
196.03 g/mol |
Nombre IUPAC |
1-iodo-3-methylbut-1-ene |
InChI |
InChI=1S/C5H9I/c1-5(2)3-4-6/h3-5H,1-2H3 |
Clave InChI |
SESUMRHCXRFUHX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C=CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


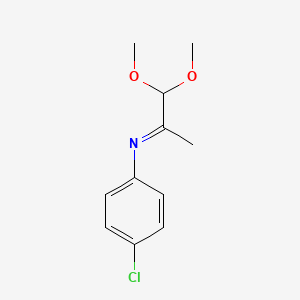
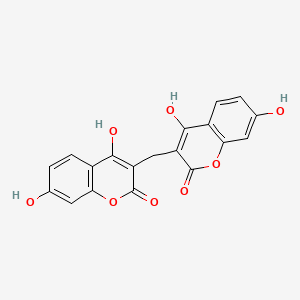
![Ethyl 1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B14487605.png)
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14487606.png)

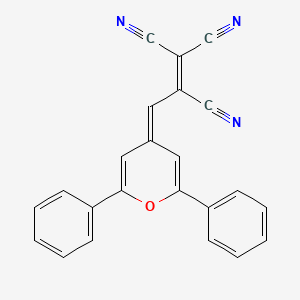
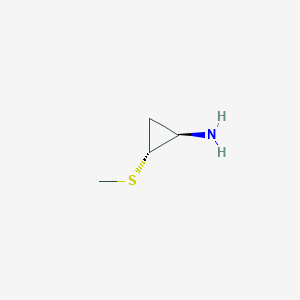
![(1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene](/img/structure/B14487628.png)
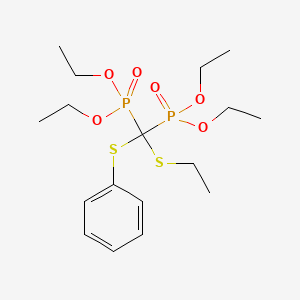

![1-[4-(3,4-Dimethylbenzoyl)piperidin-1-yl]ethan-1-one](/img/structure/B14487642.png)
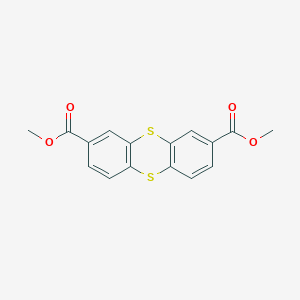
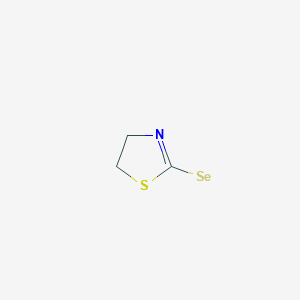
![1-[4-(2-Methylbutyl)phenyl]ethanone](/img/structure/B14487661.png)
